molecular formula C7H13NO3 B3365254 3-Morpholin-3-yl-propionic acid CAS No. 1214159-84-8

3-Morpholin-3-yl-propionic acid

Cat. No.: B3365254
CAS No.: 1214159-84-8
M. Wt: 159.18 g/mol
InChI Key: GWRLFWNQHCOOTI-UHFFFAOYSA-N
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Description

3-Morpholin-3-yl-propionic acid is a propionic acid derivative featuring a morpholine ring attached to the third carbon of the propionic acid backbone. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, confers unique physicochemical and biological properties to the compound. The hydrochloride salt form (CAS: 1571212-21-9) has a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of 195.65 g/mol . This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules targeting enzymes or receptors where morpholine’s polarity and solubility enhance pharmacokinetic profiles .

Properties

IUPAC Name

3-morpholin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-11-4-3-8-6/h6,8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRLFWNQHCOOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-3-yl-propionic acid typically involves the reaction of morpholine with an appropriate propionic acid derivative. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes the use of solvents like dichloromethane and reagents such as bromine and triethylamine to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Morpholin-3-yl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the propionic acid moiety can participate in hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Critical Analysis of Structural Modifications

  • Morpholine Position : The 3-yl vs. 4-yl substitution in morpholine analogs alters steric and electronic environments. For example, 3-yl derivatives may exhibit better binding to flat hydrophobic enzyme pockets compared to bulkier 4-ylsulfonyl groups .
  • Functional Group Impact : Sulfonyl and thiol groups enhance reactivity in cross-coupling reactions, whereas hydroxyl and methoxy groups prioritize hydrogen bonding and antioxidant capacity .
  • Biological Performance : Morpholine-containing compounds generally show improved aqueous solubility, critical for oral bioavailability, while indole and aromatic derivatives excel in targeting lipid-rich environments like cell membranes .

Biological Activity

3-Morpholin-3-yl-propionic acid (MPA) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, highlighting its importance in various fields.

Chemical Structure and Properties

Molecular Formula: C₇H₁₃N₁O₃
Molecular Weight: 157.19 g/mol
Structure:

  • Contains a morpholine ring, which enhances its interaction with biological targets.
  • The propionic acid moiety facilitates hydrogen bonding and electrostatic interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition: The morpholine ring can bind to active sites of enzymes, potentially inhibiting their activity. This is crucial for its role in modulating metabolic pathways.
  • Receptor Interaction: The propionic acid group can engage in hydrogen bonding with receptor sites, influencing various signaling pathways.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurological disorders. Its ability to inhibit oxidative stress and inflammation is particularly noteworthy.

Anti-inflammatory Activity

Studies have shown that derivatives of MPA possess anti-inflammatory properties. For instance, compounds synthesized from MPA demonstrated significant inhibition of paw edema in animal models, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial and Anticancer Properties

MPA has been investigated for its antimicrobial and anticancer activities. Research suggests that it may inhibit the growth of certain bacterial strains and exhibit cytotoxic effects against tumor cells.

Case Studies

  • Neuroprotective Study:
    A study highlighted the effects of MPA on neuronal cell cultures, demonstrating a reduction in apoptosis under oxidative stress conditions. This suggests its potential use in neurodegenerative disease therapies.
  • Anti-inflammatory Assessment:
    In an experimental model using carrageenan-induced paw edema, MPA derivatives showed varying degrees of anti-inflammatory activity, with some compounds achieving up to 90% inhibition compared to the standard drug Indomethacin .
  • Antimicrobial Evaluation:
    Compounds derived from MPA were tested against several bacterial strains, showing promising results in inhibiting bacterial growth, which supports its potential as a novel antimicrobial agent.

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReference
NeuroprotectiveReduced apoptosis in neuronal cultures
Anti-inflammatoryUp to 90% inhibition of paw edema
AntimicrobialSignificant inhibition against bacterial strains
AnticancerCytotoxic effects observed in tumor cell lines

Table 2: Comparison of MPA Derivatives and Their Activities

Compound NameActivity TypeEfficacy Level
This compoundAnti-inflammatoryModerate to High
This compound methyl esterAntimicrobialSignificant
Derivative ANeuroprotectiveHigh
Derivative BAnticancerModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Morpholin-3-yl-propionic acid
Reactant of Route 2
3-Morpholin-3-yl-propionic acid

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